
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate" is a complex molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various thiazole derivatives and their synthesis, which can provide insights into the description of the compound .
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the use of various starting materials to introduce different substituents onto the thiazole ring. For example, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves cyclization of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate is achieved by cyclization of thioamide with 2-chloroacetoacetate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For instance, the stereochemistry of certain thiazole derivatives has been characterized by single crystal X-ray diffraction studies . The molecular structure is crucial for the biological activity of these compounds, as seen in the antimicrobial activity observed in some of the synthesized derivatives .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions to yield new compounds with different functional groups. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives leads to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives . These reactions are important for the diversification of the chemical space and the potential biological applications of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as their acid dissociation constants, can be determined experimentally. These properties are important for understanding the compound's behavior in biological systems. For instance, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which could influence their antimicrobial activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- A study by Žugelj et al. (2009) demonstrated the synthesis of carboxylates similar to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate through transformations of dimethyl acetone-1,3-dicarboxylate, leading to the formation of thiazole carboxylates (Žugelj et al., 2009).
Antimicrobial Activity
- Nural et al. (2018) synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives and found significant antimicrobial activity against various strains including M. tuberculosis, indicating the potential of thiazole derivatives in antimicrobial applications (Nural et al., 2018).
Thiazole Biosynthesis in Eukaryotes
- Godoi et al. (2006) explored the structure of the THI1 enzyme in Arabidopsis thaliana, which is involved in thiazole biosynthesis, a key aspect relevant to the scientific understanding of compounds like 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate (Godoi et al., 2006).
Antioxidant Agent Development
- A 2020 study by Hossan investigated 5-arylazo-2-chloroacetamido thiazole derivatives as potential antioxidant agents, emphasizing the role of thiazole-based compounds in developing antioxidant therapies (Hossan, 2020).
Antimalarial Activity
- Research by Makam et al. (2014) on 2-(2-hydrazinyl)thiazole derivatives, which includes structures similar to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate, showed significant antimalarial activity, demonstrating the potential of thiazole derivatives in combating malaria (Makam et al., 2014).
Antibacterial Activity and DNA Binding
- A study by Kamat et al. (2019) on 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide, a compound structurally related to the compound , highlighted its antibacterial activity and DNA binding capacity, suggesting potential applications in targeting bacterial infections and genetic research (Kamat et al., 2019).
Anticancer Agent Development
- Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules, exhibiting high antiproliferative activity against various cancer cell lines, indicating the potential of thiazole derivatives in developing anticancer therapies (Ivasechko et al., 2022).
Eigenschaften
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)13-4-2-3-7-19-13)22-16(21)11-6-5-10(17)8-12(11)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUMRUSOIPZGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011530.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B3011532.png)
![5-allyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3011534.png)
![3-[(4-chlorophenyl)sulfonyl]-6-ethyl-1-propylquinolin-4(1H)-one](/img/structure/B3011535.png)
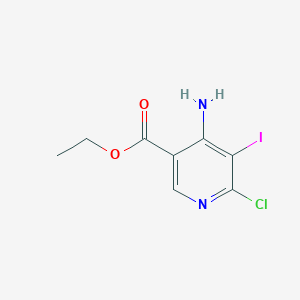
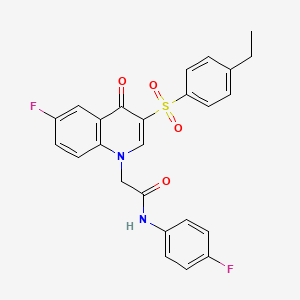
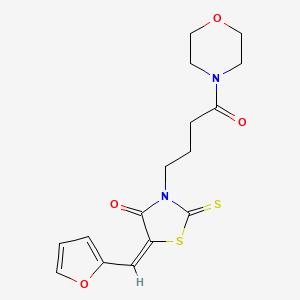

![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3011544.png)
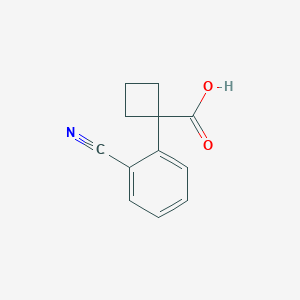
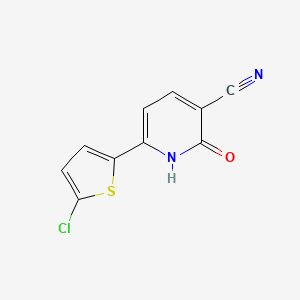
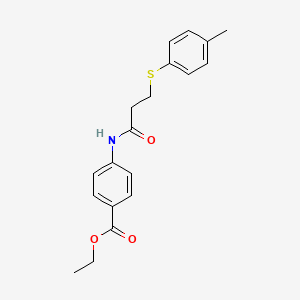
![3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B3011552.png)
